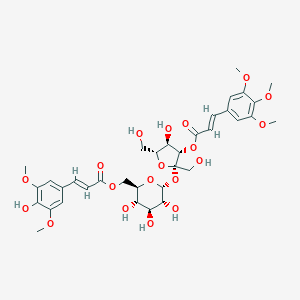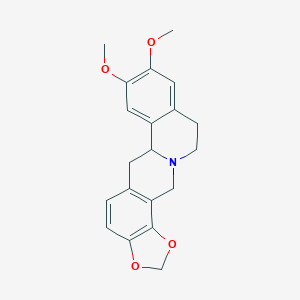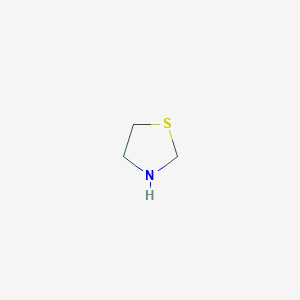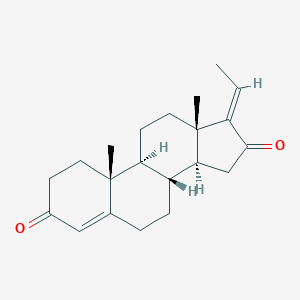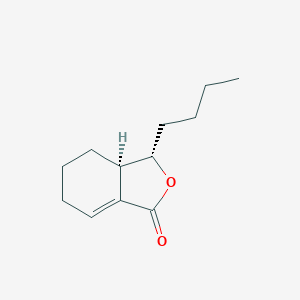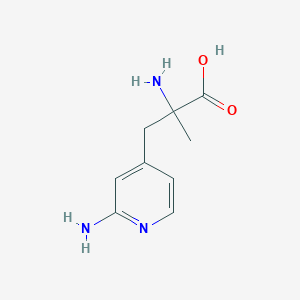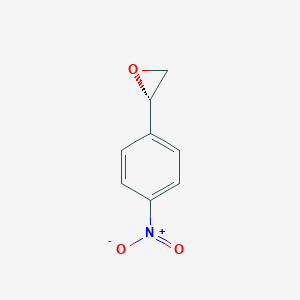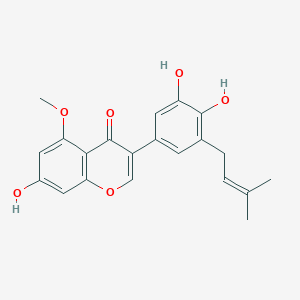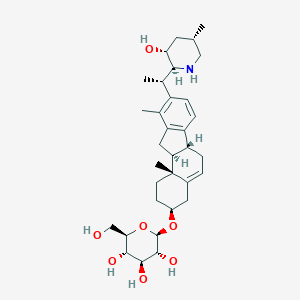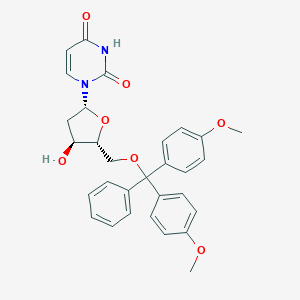
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine
Übersicht
Beschreibung
The compound "5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine" is not directly mentioned in the provided papers. However, the papers discuss various 2'-deoxyuridine derivatives, which are structurally related to the compound . These derivatives are synthesized and evaluated for their biological activities, particularly as antiviral agents and inhibitors of thymidylate synthetase, which is an enzyme involved in DNA synthesis .
Synthesis Analysis
The synthesis of 2'-deoxyuridine derivatives involves several chemical reactions, including condensation, saponification, and protection/deprotection steps. For instance, 5-formyl-2'-deoxyuridine and its derivatives were prepared by condensation of protected intermediates followed by saponification . Similarly, the synthesis of 5-(dimethoxymethyl)-2'-deoxyuridine involved the modification of the 5-position of the pyrimidine nucleosides . The synthesis of 5-(2,2-difluorovinyl)-2'-deoxyuridine was achieved through sequential formylation, difluoromethylenation, and deprotection .
Molecular Structure Analysis
The molecular structure of 5-acetyl-2'-deoxyuridine was determined through crystallography, revealing a planar pyrimidine ring with an acetyl group inclined at a small angle to it. The sugar ring exhibited an unusual C(4')-exo conformation, and the glycosidic torsion angle was found to be in the anti conformation .
Chemical Reactions Analysis
The chemical reactivity of 2'-deoxyuridine derivatives is influenced by the substituents at the 5-position. For example, the epoxidation of 5-allyl-2'-deoxyuridine and subsequent reactions led to the formation of an amino alcohol derivative . The introduction of gem diether moieties at the 5-position resulted in compounds with significant antiviral activity against orthopoxviruses . The reactivity of these derivatives under biological conditions is also of interest, as some compounds showed selective activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-deoxyuridine derivatives are closely related to their structure and substituents. The stability of these compounds under physiological conditions is crucial for their biological activity. For instance, 5-(dimethoxymethyl)-2'-deoxyuridine was found to be very stable with a decomposition half-life of more than 15 days at the pH of in vitro assays . The crystal structure analysis provided insights into the conformational preferences of the sugar ring and the orientation of substituents, which can affect the compound's interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Oligonucleotide Labelling
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine plays a significant role in the field of oligonucleotide labelling. It is used in the synthesis of modified nucleosides which are crucial for oligonucleotide labelling studies. An efficient method for preparing these modified nucleosides involves the condensation of 5'-dimethoxytrityl-5-iodo-2'-deoxyuridine with specific amines in the presence of palladium and copper catalysts (CruickshankKenneth & StockwellDaniel, 1988).
DNA Duplex Stability
This compound is instrumental in enhancing DNA duplex stability. Its derivatives, when incorporated into oligonucleotides, can significantly increase the stability of duplexes formed with complementary templates. This stability enhancement is an important consideration in various molecular biology and genetic engineering applications (Tolstikov et al., 1997).
Ribozyme Synthesis
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine is also used in the synthesis of ribozymes. By conjugating amino acids to 2'-amino-2'-deoxyuridine and subsequent modification processes, it becomes possible to incorporate these molecules into ribozymes. This has implications in understanding and utilizing the catalytic activities of ribozymes (Matulić-Adamić et al., 1995).
Functionalization in Nucleoside Synthesis
This compound is also important in the functionalization of nucleosides. Methods like Suzuki-Miyaura cross-coupling and Heck alkenylation use 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine for the rapid synthesis of various derivatives. These methods are crucial in producing functionalized nucleosides for oligonucleotide incorporation or as fluorescent probes (Kori et al., 2022).
Enhancing Three-Way Junction Stability
It is also instrumental in stabilizing DNA three-way junctions. The incorporation of its derivatives into oligonucleotides used for targeting the dangling flanks of DNA hairpins shows significant stabilization of the three-way junctions, an important aspect in DNA structural studies and molecular biology (Khattab & Pedersen, 1998).
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O7/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(33)18-28(39-26)32-17-16-27(34)31-29(32)35/h3-17,25-26,28,33H,18-19H2,1-2H3,(H,31,34,35)/t25-,26+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGKUWPLEGHFKX-ZRRKCSAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=O)NC5=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946483 | |
| Record name | 1-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine | |
CAS RN |
23669-79-6 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23669-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-O-(Bis(4-methoxyphenyl)benzyl)-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023669796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90946483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-O-[bis(4-methoxyphenyl)benzyl]-2'-deoxyuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



